

Technical Guide: 2-Butoxyphenylboronic Acid in Research and Development

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Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butoxyphenylboronic acid**, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its fundamental chemical properties, provides illustrative experimental protocols, and outlines its role in contemporary drug discovery workflows.

Core Compound Data

2-Butoxyphenylboronic acid is an aromatic boronic acid derivative characterized by a butoxy substituent at the ortho position of the phenyl ring. This structural feature influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex organic molecules.

Property	Data
Chemical Name	2-Butoxyphenylboronic acid
Synonyms	2-Butoxybenzeneboronic acid
CAS Number	91129-69-0[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₃ [1][2]
Molecular Weight	194.04 g/mol [1][2]
Appearance	White to off-white crystalline powder[1]
Melting Point	69 - 73 °C[1]
Solubility	Soluble in organic solvents[1]

Role in Synthetic Chemistry and Drug Discovery

Boronic acids are indispensable reagents in modern organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. The butoxy group of **2-Butoxyphenylboronic acid** can influence the electronic and steric properties of the molecule, potentially enhancing the efficacy and selectivity of these coupling reactions.

In the context of drug discovery, the introduction of the 2-butoxyphenyl moiety can be a strategic step in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The alkoxy group can impact factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Experimental Protocols

While specific, validated protocols for **2-Butoxyphenylboronic acid** are not extensively detailed in publicly available literature, the following represents a general and widely adopted methodology for the Suzuki-Miyaura cross-coupling reaction, which is a primary application for this class of compounds. Researchers should consider this a starting point, with optimization of conditions likely necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

- Aryl halide (1.0 equivalent)
- **2-Butoxyphenylboronic acid** (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
- Anhydrous solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)
- Inert gas (Argon or Nitrogen)

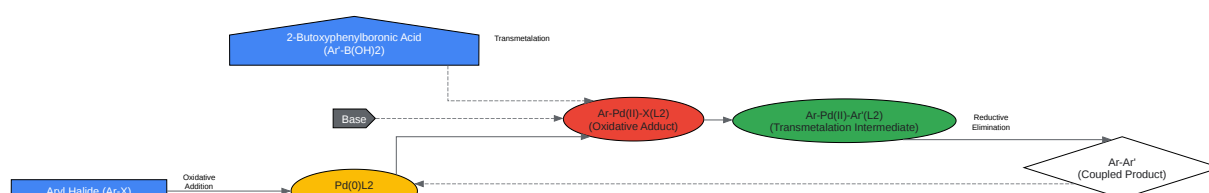
Procedure:

- **Reaction Setup:** To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, **2-Butoxyphenylboronic acid**, and the base.
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

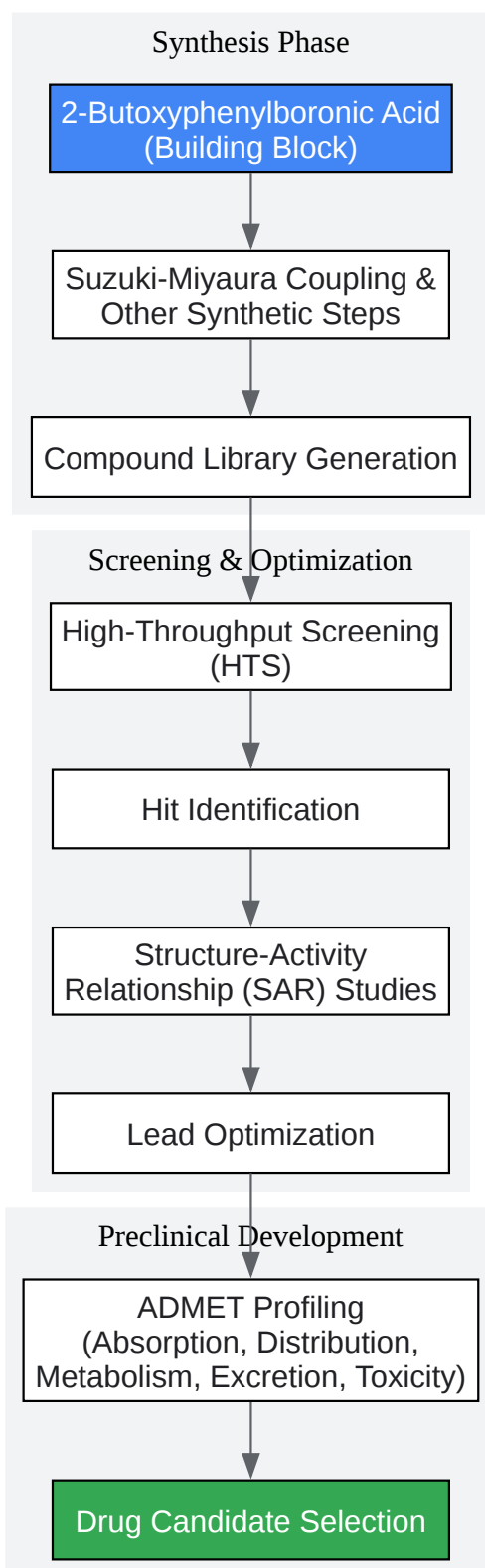
Visualizing Workflows and Logical Relationships

The following diagrams illustrate key conceptual frameworks relevant to the application of **2-Butoxyphenylboronic acid** in research and development.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Logical workflow for the use of boronic acids in drug discovery.

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